![molecular formula C9H7BrF3NO3 B1411568 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene CAS No. 1713160-96-3](/img/structure/B1411568.png)
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis :
- Stukan’ et al. (2010) studied reactions of similar bromo-nitro compounds with alcohols and benzidine, resulting in alkoxylation and amination products, which can provide insights into the reactivity of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene (Stukan’, 2010).
- Schlosser and Castagnetti (2001) explored the generation of bromo-(trifluoromethoxy)phenyllithium compounds, which could provide a basis for understanding the reactions involving 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene (Schlosser, 2001).
Molecular Structure and Properties :
- Suzuki and Mori (1994) investigated the nitration of bromo-benzenes, which could be relevant for understanding the properties of nitro-bromo benzene derivatives (Suzuki, 1994).
- Spinelli et al. (1972) performed a study on the kinetics of reactions involving bromo-nitro-thiophens, which could be extrapolated to understand the behavior of similar bromo-nitro compounds (Spinelli, 1972).
Advanced Applications :
- Chen et al. (1999) utilized a molecule containing a nitroamine redox center in an electronic device, demonstrating potential applications in molecular electronics, which might be relevant for derivatives of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene (Chen, 1999).
- Xiang and Cao (2012) synthesized luminescent covalent-organic polymers for detecting nitroaromatic explosives, indicating the potential of nitro-containing compounds in sensory applications (Xiang, 2012).
properties
IUPAC Name |
4-bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-1-2-7(14(15)16)8(5-6)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVWEUPQGWPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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